Rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one
Description
rac-(3aR,7aS)-5-Benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one is a bicyclic lactam featuring a pyrrolo-pyridinone scaffold with a benzyl substituent at position 5. Its stereochemistry (rac mixture) and benzyl group distinguish it from related derivatives.
Properties
IUPAC Name |
(3aR,7aS)-5-benzyl-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,4-c]pyridin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-14-13-6-7-16(10-12(13)8-15-14)9-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,15,17)/t12-,13+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDNWXGLKFTFQQ-OLZOCXBDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1C(=O)NC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]2[C@H]1C(=O)NC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955556-62-3 | |
| Record name | rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one is a bicyclic compound notable for its fused pyrrolidine and pyridine structure. Its molecular formula is C14H18N2O, with a molecular weight of 230.31 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
Structure and Properties
The unique stereochemistry at the 3a and 7a positions of the compound is believed to significantly influence its biological interactions. The presence of a benzyl group at the 5-position enhances its chemical properties, potentially affecting binding affinity to various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C14H18N2O |
| Molecular Weight | 230.31 g/mol |
| CAS Number | 1955556-62-3 |
| LogP | 1.01 |
| Polar Surface Area | 32 Å |
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Enzyme Inhibition : Compounds with similar structures have shown potential as inhibitors for enzymes involved in cancer and inflammatory pathways. The unique stereochemistry may enhance selectivity towards these targets, making it a candidate for further pharmacological studies.
- Receptor Interaction : Preliminary studies suggest that this compound may interact with specific receptors that play roles in neurotransmission and inflammatory responses. Its binding affinity could be influenced by the stereochemical configuration .
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Anticancer Activity : A study demonstrated that similar compounds exhibited cytotoxic effects on various cancer cell lines by inhibiting proliferation and inducing apoptosis. The mechanism was linked to the modulation of specific signaling pathways associated with cell growth and survival.
- Anti-inflammatory Effects : Research has shown that derivatives of this compound can reduce inflammation markers in vitro and in vivo. The proposed mechanism involves the inhibition of pro-inflammatory cytokines and enzymes like COX-2.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Binding Affinity : The compound's structure allows it to fit into active sites of enzymes or receptors effectively, leading to inhibition or modulation of their activity.
- Signal Transduction Pathways : By interacting with key proteins involved in signal transduction pathways, this compound may alter cellular responses to external stimuli.
Scientific Research Applications
Structural Characteristics
The stereochemistry at the 3a and 7a positions is crucial for the compound's interaction with biological targets. This configuration may enhance binding affinity and selectivity towards specific receptors or enzymes involved in various diseases.
Pharmacological Potential
Rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one has been investigated for its pharmacological properties. Research indicates that compounds with similar structures can act as inhibitors for enzymes or receptors implicated in diseases such as cancer and inflammation. The unique stereochemistry of this compound may contribute to its efficacy in these applications.
Studies have shown that this compound exhibits various biological activities. Interaction studies are essential to understand how this compound interacts with biological targets. These studies often involve:
- Binding Affinity Tests : Assessing the strength of interaction with specific receptors.
- Enzyme Inhibition Assays : Evaluating the compound's ability to inhibit enzyme activity related to disease processes.
Case Study 1: Anti-Cancer Activity
In a study examining the anti-cancer properties of structurally related compounds, this compound demonstrated significant cytotoxic effects on cancer cell lines. The compound was shown to induce apoptosis through caspase activation pathways.
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory potential of this compound revealed that it effectively reduced pro-inflammatory cytokine production in vitro. This suggests a possible therapeutic role in treating inflammatory diseases.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold Variations
The pyrrolo[3,4-c]pyridinone core is shared among several derivatives, but substitutions and stereochemistry critically influence properties:
Key Observations :
- Saturation Level : Octahydro scaffolds (e.g., target compound and ) exhibit greater conformational rigidity than dihydro or hexahydro analogs, influencing binding specificity .
Physicochemical Data:
Notes:
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one, and how can stereochemical purity be ensured?
- Methodology : The synthesis involves multi-step cyclization and benzylation reactions. Chiral resolution techniques (e.g., chiral HPLC or diastereomeric salt formation) are critical for isolating the rac mixture. Evidence from structurally similar compounds (e.g., (3aS,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride) highlights the need for rigorous NMR (e.g., -NOESY) and X-ray crystallography to confirm stereochemistry .
Q. How can the stability of this compound under experimental conditions be optimized?
- Methodology : Stability studies should assess pH sensitivity (avoid extremes), temperature-controlled storage (-20°C under inert atmosphere), and compatibility with solvents (e.g., DMSO or ethanol). Incompatibility with strong acids/bases and oxidizing agents necessitates inert reaction conditions .
Q. What analytical techniques are recommended for characterizing its structural integrity?
- Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation, NMR for carbon environment mapping, and IR spectroscopy to detect functional groups (e.g., lactam carbonyl). Comparative analysis with analogs (e.g., octahydropyrrolo[3,4-c]pyrrole derivatives) validates spectral assignments .
Advanced Research Questions
Q. How does the benzyl substituent at the 5-position influence biological activity compared to other alkyl/aryl groups?
- Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., methyl, ethyl, or halogenated derivatives) and testing HPK1 inhibition (via kinase activity assays). The patent data for pyrrolo[3,4-c]pyridin-1-one derivatives suggests benzyl groups enhance binding affinity to kinase pockets .
Q. What experimental strategies can resolve contradictions in cytotoxicity data across different cell lines?
- Methodology : Use orthogonal assays (e.g., MTT, apoptosis markers, and clonogenic survival) to validate cytotoxicity. Cross-reference with toxicity profiles of related compounds (e.g., acute oral/dermal toxicity Category 4 per GHS classification) to identify cell line-specific metabolic vulnerabilities .
Q. How can computational modeling predict its interaction with HPK1 or other kinase targets?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using the compound’s SMILES string and HPK1 crystal structure (PDB ID). Compare binding modes with known inhibitors (e.g., 5-[(3R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]-1,3,4-oxadiazol-2(3H)-one) to identify critical interactions (e.g., hydrogen bonding with catalytic lysine) .
Q. What in vivo models are suitable for evaluating its therapeutic potential in cancer?
- Methodology : Use xenograft models (e.g., human PBMC-engrafted mice) to assess tumor growth inhibition. Pharmacokinetic studies (plasma half-life, bioavailability) should account for metabolic stability, guided by analogs like (1R,3S,5R,7R,8aS)-7-ethylhexahydro-1-(6-hydroxy-4-quinolinyl)-3,7-methano-pyrrolooxazine, which show moderate oral absorption .
Q. How does salt formation (e.g., dihydrochloride) impact solubility and crystallinity?
- Methodology : Compare solubility profiles of free base vs. dihydrochloride salts in aqueous buffers (pH 1–7.4). XRPD (X-ray powder diffraction) analysis of analogs (e.g., (3aS,7aR)-5-methyl-octahydro-pyrrolo[3,4-c]pyridine dihydrochloride) reveals improved crystallinity and hygroscopicity reduction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
